3-(3,3-Dimethylcyclohexyl)-1,2-oxazole-4-carboxylic acid
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Overview
Description
3-(3,3-Dimethylcyclohexyl)-1,2-oxazole-4-carboxylic acid is an organic compound that features a cyclohexyl ring substituted with two methyl groups, an oxazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylcyclohexyl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylcyclohexanone with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethylcyclohexyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexyl ring or oxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce reduced heterocyclic compounds.
Scientific Research Applications
3-(3,3-Dimethylcyclohexyl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3,3-Dimethylcyclohexyl)-1,2-oxazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-(3,3-Dimethylcyclohexyl)-1,2-oxazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
3-(3,3-Dimethylcyclohexyl)-1,2-thiazole-4-carboxylic acid: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
3-(3,3-Dimethylcyclohexyl)-1,2-oxazole-4-carboxylic acid is unique due to its specific combination of a cyclohexyl ring, oxazole ring, and carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H17NO3 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-(3,3-dimethylcyclohexyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H17NO3/c1-12(2)5-3-4-8(6-12)10-9(11(14)15)7-16-13-10/h7-8H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
SVFYEALOCDWSCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)C2=NOC=C2C(=O)O)C |
Origin of Product |
United States |
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